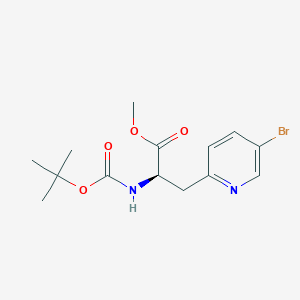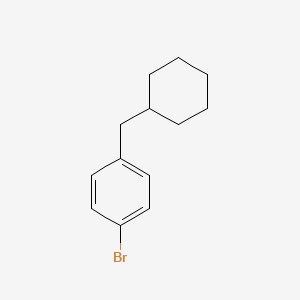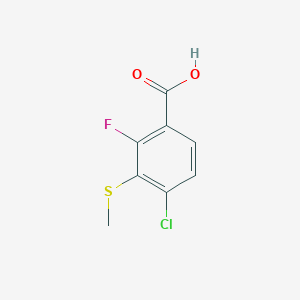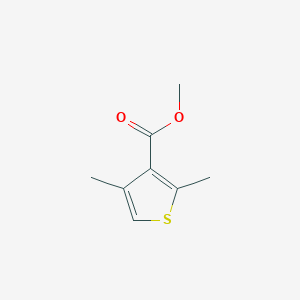
(R)-Methyl 3-(5-bromopyridin-2-yl)-2-((tert-butoxycarbonyl)amino)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Methyl 3-(5-bromopyridin-2-yl)-2-((tert-butoxycarbonyl)amino)propanoate is a chiral compound that has garnered interest in various fields of scientific research. This compound features a bromopyridine moiety, which is known for its versatility in organic synthesis and medicinal chemistry. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino functionality adds to its stability and utility in synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 3-(5-bromopyridin-2-yl)-2-((tert-butoxycarbonyl)amino)propanoate typically involves a multi-step process. One common route includes the following steps:
Bromination: The starting material, 2-pyridine, undergoes bromination to introduce the bromine atom at the 5-position.
Amination: The brominated pyridine is then subjected to amination to introduce the amino group at the 2-position.
Protection: The amino group is protected using tert-butoxycarbonyl chloride to form the Boc-protected amine.
Coupling: The protected amine is then coupled with ®-methyl 3-bromopropanoate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
®-Methyl 3-(5-bromopyridin-2-yl)-2-((tert-butoxycarbonyl)amino)propanoate can undergo various types of chemical reactions, including:
Oxidation: The bromopyridine moiety can be oxidized to form pyridine N-oxides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, ®-Methyl 3-(5-bromopyridin-2-yl)-2-((tert-butoxycarbonyl)amino)propanoate is used as an intermediate in the synthesis of more complex molecules. Its bromopyridine moiety is particularly useful in cross-coupling reactions to form carbon-carbon bonds.
Biology
In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its chiral nature and functional groups.
Medicine
In medicinal chemistry, it serves as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Industry
In the industrial sector, this compound is used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-Methyl 3-(5-bromopyridin-2-yl)-2-((tert-butoxycarbonyl)amino)propanoate involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the Boc-protected amine can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-bromopyridine
- 2-Amino-4-bromopyridine
- 2-Amino-5-chloropyridine
- 2-Amino-5-iodopyridine
Uniqueness
®-Methyl 3-(5-bromopyridin-2-yl)-2-((tert-butoxycarbonyl)amino)propanoate is unique due to its chiral center and the presence of both a bromopyridine moiety and a Boc-protected amine. This combination of features makes it particularly versatile in synthetic applications and valuable in medicinal chemistry for the development of chiral drugs.
Properties
IUPAC Name |
methyl (2R)-3-(5-bromopyridin-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O4/c1-14(2,3)21-13(19)17-11(12(18)20-4)7-10-6-5-9(15)8-16-10/h5-6,8,11H,7H2,1-4H3,(H,17,19)/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOJIOILNSLTLC-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=NC=C(C=C1)Br)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=NC=C(C=C1)Br)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2'-Hydroxy[1,1'-biphenyl]-3-carbonitrile](/img/structure/B6326568.png)
![3'-Formyl-4'-hydroxy[1,1'-biphenyl]-3-carbonitrile](/img/structure/B6326577.png)
![3'-Formyl-4'-hydroxy[1,1'-biphenyl]-4-carbonitrile](/img/structure/B6326580.png)
![2'-(Benzyloxy)[1,1'-biphenyl]-4-ol](/img/structure/B6326596.png)
![4'-(Benzyloxy)[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B6326612.png)



![Benzo[c][1,2,5]oxadiazole-5-carboxamide](/img/structure/B6326638.png)
![4'-(Benzyloxy)-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B6326642.png)
![5-[4-(Benzyloxy)phenyl]-2-pyridinamine](/img/structure/B6326643.png)

![2'-(Trifluoromethyl)[1,1'-biphenyl]-3-ol](/img/structure/B6326655.png)
![2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B6326662.png)
